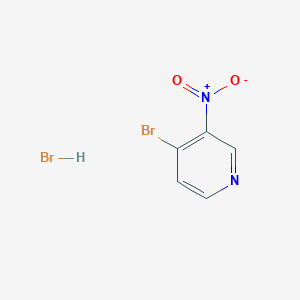

4-Bromo-3-nitropyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-nitropyridine hydrobromide is a chemical compound with the molecular formula C5H4Br2N2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitropyridine hydrobromide typically involves the nitration of 4-bromopyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction. The resulting 4-Bromo-3-nitropyridine is then converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-nitropyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are common reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products:

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Reduction: The major product is 4-Bromo-3-aminopyridine.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-3-nitropyridine hydrobromide serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

- Case Study : Research indicates that derivatives of 4-bromo-3-nitropyridine exhibit promising activity against certain bacterial strains, making them candidates for antibiotic development .

Organic Synthesis

This compound is utilized in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis Example : In one study, 4-bromo-3-nitropyridine was used to synthesize novel imidazole derivatives that showed enhanced biological activity compared to their parent compounds .

Agricultural Chemicals

This compound has applications in developing agrochemicals, particularly as a precursor for herbicides and pesticides. Its ability to modify biological pathways in plants makes it valuable for agricultural research.

- Research Insight : Studies have shown that compounds derived from 4-bromo-3-nitropyridine can inhibit specific enzymes involved in plant growth regulation, suggesting potential use as growth regulators .

Material Science

The compound is also investigated for its properties in material science, particularly in developing functional materials such as sensors and catalysts due to its electron-rich nature.

- Application Example : Research has demonstrated the use of 4-bromo-3-nitropyridine-based polymers in sensor technology, where they exhibit enhanced sensitivity to environmental pollutants .

Table 1: Synthetic Routes Involving this compound

Mécanisme D'action

The mechanism of action of 4-Bromo-3-nitropyridine hydrobromide depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

4-Bromo-2-nitropyridine: Similar in structure but with the nitro group at the 2-position.

3-Bromo-4-nitropyridine: The positions of the bromine and nitro groups are reversed.

4-Chloro-3-nitropyridine: The bromine atom is replaced with a chlorine atom.

Uniqueness: 4-Bromo-3-nitropyridine hydrobromide is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and potential applications. The hydrobromide salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.

Activité Biologique

Introduction

4-Bromo-3-nitropyridine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula C5H4Br2N2O2 and is characterized by the presence of both bromine and nitro functional groups, which contribute to its reactivity and biological activity .

| Property | Value |

|---|---|

| Molecular Weight | 236.91 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in water |

| Appearance | Yellow crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Microtubule Interaction : Similar to other nitropyridine derivatives, it may interact with tubulin, affecting microtubule dynamics. This mechanism is significant in cancer therapy as it can induce cell cycle arrest .

- Signal Transduction Modulation : It has been observed to modulate key signaling pathways such as MAPK/ERK, influencing cell proliferation and differentiation .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of 3-nitropyridine analogues, compounds similar to 4-Bromo-3-nitropyridine were found to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization. These findings suggest potential applications in treating various cancers .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Exhibits potent anti-cancer effects against a broad range of cancer types by targeting microtubules.

- Anti-inflammatory Properties : Demonstrated ability to modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases .

- Neurotoxicity Profile : While it shows promise as an anti-cancer agent, caution is advised due to potential neurotoxic effects associated with microtubule-targeting agents .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces G2-M phase arrest | |

| Enzyme Inhibition | Inhibits cytochrome P450 | |

| Anti-inflammatory | Modulates inflammatory pathways |

Toxicity and Safety

Understanding the safety profile of this compound is crucial for its therapeutic application. Studies indicate that while it can exhibit hepatotoxicity and nephrotoxicity at higher doses, its effects vary significantly with dosage and exposure duration .

Table 3: Toxicity Profile

| Toxicity Type | Observed Effects | Dose Dependence |

|---|---|---|

| Hepatotoxicity | Liver enzyme elevation | Higher doses |

| Nephrotoxicity | Kidney function impairment | Higher doses |

Propriétés

IUPAC Name |

4-bromo-3-nitropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2.BrH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGZNQXPZFPPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.